molecular formula C15H22ClNO2 B15182040 Propyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 83783-70-4

Propyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B15182040
CAS No.: 83783-70-4
M. Wt: 283.79 g/mol
InChI Key: TXTNFLDANUDPRK-UHFFFAOYSA-N
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Description

Propyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS: 83783-70-4) is a piperidine derivative with the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.800 g/mol . Its structure features a piperidine ring substituted with a phenyl group at the 4-position and a propyl ester carboxylate moiety, which is protonated as a hydrochloride salt. The compound exhibits moderate lipophilicity, as indicated by its LogP value of 2.46, suggesting balanced solubility in both aqueous and lipid environments . It is commonly utilized in pharmaceutical research as an intermediate, particularly in the synthesis of analgesics and central nervous system (CNS)-targeting agents. Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, have been optimized for its separation and quantification .

Properties

CAS No.

83783-70-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

propyl 4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-12-18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,16H,2,8-12H2,1H3;1H

InChI Key

TXTNFLDANUDPRK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base can form the piperidine ring.

    Introduction of the Propyl Ester Group: The propyl ester group can be introduced through esterification reactions. This involves reacting the piperidine derivative with propyl alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Esterification of Chlorocarbonyl Intermediates

The starting material is typically a chlorocarbonyl derivative (e.g., 1-benzyl-4-chlorocarbonyl-4-phenylpiperidine hydrochloride). Reaction with alcohols (e.g., 2-propoxyethanol or 2-isopropoxyethanol) under reflux in solvents like toluene forms ester intermediates.

Example Reaction Conditions (from US Patent 3539579A):

  • Reagents : 2-propoxyethanol, anhydrous toluene

  • Conditions : Reflux for 3 hours, filtration, and evaporation .

  • Product : (2-propoxyethyl) 1-benzyl-4-phenylisonipecotate hydrochloride (M.P. ~140°C).

ParameterValue/Detail
SolventToluene
TemperatureReflux (~110°C)
Alcohol2-propoxyethanol
ProductEster intermediate

Debenzylation via Hydrogenation

The benzyl protecting group is removed using hydrogenation with palladium-on-charcoal catalyst. This step converts the benzyl-protected ester to the free ester.

Reaction Details :

  • Catalyst : Palladium-on-charcoal (10%)

  • Conditions : Room temperature, atmospheric hydrogen pressure .

  • Product : Propyl 4-phenylpiperidine-4-carboxylate (distilled at ~153–155°C, 0.2 mmHg) .

Salt Formation

The free ester is converted to the hydrochloride salt to enhance stability and solubility.

Example :

  • Reagents : Excess 2-propanol saturated with HCl gas.

  • Conditions : Crystallization from acetone/diisopropylether mixtures .

  • Product : Propyl 4-phenylpiperidine-4-carboxylate hydrochloride.

Esterification

The chlorocarbonyl group reacts with alcohols via nucleophilic substitution, displacing the chloride ion. A base (e.g., sodium carbonate) is often used to neutralize HCl byproducts.

Hydrogenation

Palladium-catalyzed hydrogenation cleaves the benzyl ester group, forming the free ester. The catalyst’s role is critical for selective debenzylination without affecting other functional groups.

Salt Formation

Protonation of the ester’s tertiary amine group by HCl generates the hydrochloride salt, stabilizing the compound for storage and formulation.

HPLC Analysis

This compound is analyzed using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Key Parameters :
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile/water/phosphoric acid |
| Application | Impurity isolation, pharmacokinetics|

Scientific Research Applications

Separation Science

Propyl 4-phenylpiperidine-4-carboxylate hydrochloride can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase includes acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . Smaller 3 µm particle columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics . It can be separated on a Newcrom R1 HPLC column . Newcrom R1 is a reverse-phase column with low silanol activity .

Pharmaceutical Research

Substituted 4-phenyl-4-piperidinecarboxamides, including derivatives of this compound, have local anesthetic and analgesic effects . These compounds have been tested for spinal anesthesia in mice, with six animals in each group during testing . Aqueous solutions containing between 2.5 and 40.0 mg/ml of the active compound (calculated as the hydrochloride salt) are used for the preparations . These compounds give a better local anesthetic effect than the known analgesic pethidine and can replace combinations of analgesics and anesthetic agents . Propafenone analogs with a 4-hydroxy-4-piperidine moiety exhibit a higher P-gp inhibitory activity than expected based on their lipophilicity . Hydrogen bond acceptors, such as hydroxy and methoxy, can increase the affinity by forming a hydrogen bond with Tyr310 .

Synthesis of Related Compounds

Esters of 1-(3-cyano-3,3-diphenyl-propyl)-4-phenyl-piperidine-4-carboxylic acid can be synthesized, with the ester function containing at least one ether function . These compounds are prepared by condensing a 2,2-diphenyl-4-X-butyronitrile with an ester of 4-phenyl-piperidine-4-carboxylic acid, which can be used in the form of its acid addition salt, such as a hydrohalide .

Example Synthesis Procedures:

  • (2-propoxyethyl) l-benzyl-4-phenylisonipecotate hydrochloride: A mixture of 85 parts of l-benzyl-4-chlorocarbonyl-4-phenylpiperidine hydrochloride, 35 parts of 2-propoxyethanol, and 720 parts of anhydrous toluene is stirred and refluxed for 3 hours . The reaction mixture is filtered hot, and the filtrate is evaporated. The solid residue is recrystallized from a mixture of acetone and diisopropylether, yielding the desired product with a melting point of 140°C .
  • (Z-pentyloxyethyl) l-benzyl 4 phenylisonipecotate hydrochloride: A mixture of 87.5 parts of l-benzyl 4 chlorocarbonyl-4-phenylpiperidine hydrochloride and 53 parts of 2-pentoxy ethanol in 800 parts of anhydrous toluene is stirred and refluxed for 45 minutes . The reaction mixture is filtered hot and the filtrate is allowed to cool overnight. The precipitated product is filtered off and recrystallized from acetone, yielding the desired product with a melting point of 188.5-l°C .

Mechanism of Action

The mechanism of action of propyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, exerting analgesic effects. The exact pathways and molecular targets depend on the specific derivative and its chemical structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of Propyl 4-phenylpiperidine-4-carboxylate hydrochloride with analogous compounds:

Substituted Piperidine Carboxylates
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Primary Application Reference(s)
Propyl 4-phenylpiperidine-4-carboxylate HCl C₁₅H₂₂ClNO₂ 283.80 Phenyl, propyl ester 2.46 Pharmaceutical intermediate
Ethyl 4-isopropylpiperidine-4-carboxylate HCl C₁₁H₂₂ClNO₂ 247.75 Isopropyl, ethyl ester N/A Synthetic intermediate
Ethyl 4-methylpiperidine-4-carboxylate HCl C₉H₁₈ClNO₂ 215.70 Methyl, ethyl ester N/A Research chemical
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy N/A Potential CNS modulator
Phenoperidine HCl (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate HCl) C₂₃H₂₈ClNO₃ 434.93 Phenyl, hydroxypropyl, ethyl ester N/A Narcotic analgesic (longer duration)

Key Observations :

  • Substituent Impact : The phenyl group in Propyl 4-phenylpiperidine-4-carboxylate HCl enhances aromatic interactions in biological systems compared to aliphatic substituents (e.g., methyl or isopropyl in Ethyl 4-methylpiperidine-4-carboxylate HCl) .
  • Ester Chain Length: The propyl ester in the target compound may confer improved metabolic stability over shorter-chain esters (e.g., ethyl in Phenoperidine HCl) due to reduced hydrolysis rates .
  • Pharmacological Activity: Phenoperidine HCl, a structural analog with an additional hydroxypropyl group, exhibits potent narcotic analgesic activity, whereas Propyl 4-phenylpiperidine-4-carboxylate HCl is primarily an intermediate, highlighting the critical role of functional groups in biological activity .
Halogenated and Heterocyclic Derivatives
Compound Name Molecular Formula Key Features Applications Reference(s)
4-Fluoro-4-piperidinecarboxylic Acid HCl C₆H₁₁ClFNO₂ Fluorine substitution Building block for fluorinated drugs
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₂ClF₂NO₂ Difluoro substitution Drug development (e.g., kinase inhibitors)

Key Observations :

  • Electron-Withdrawing Effects : Fluorine substituents (e.g., in 4-Fluoro-4-piperidinecarboxylic Acid HCl) increase polarity and metabolic stability compared to the phenyl group in the target compound .
  • Synthetic Utility : Difluorinated derivatives (e.g., Methyl 3,3-difluoropiperidine-4-carboxylate HCl) are prioritized in drug discovery for their enhanced binding affinity to hydrophobic enzyme pockets .

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